molecular formula C16H25NO8S B6591631 Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside CAS No. 144218-98-4

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside

Cat. No.: B6591631
CAS No.: 144218-98-4
M. Wt: 391.4 g/mol
InChI Key: BHOPGYBLLSFEGH-LJIZCISZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside is a complex organic compound used primarily in biochemical research. It is a derivative of galactose, a type of sugar, and is modified to include acetyl and acetamido groups, which enhance its chemical properties and reactivity.

Preparation Methods

The synthesis of Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside involves multiple steps. Typically, the starting material is a galactose derivative, which undergoes acetylation to introduce acetyl groups at the 3, 4, and 6 positions. The acetamido group is introduced through an amination reaction, and the ethyl group is added via an esterification reaction.

Chemical Reactions Analysis

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and acetamido groups enhance its binding affinity to these targets, facilitating various biochemical processes. The thio group can participate in redox reactions, further influencing its activity .

Comparison with Similar Compounds

Ethyl2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-1-thio-beta-D-galactopyranoside is unique due to its specific combination of functional groups. Similar compounds include:

These similar compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[(2R,3R,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOPGYBLLSFEGH-LJIZCISZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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